molecular formula C8H6Cl2F3NO B6321549 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline, 97% CAS No. 40888-28-6

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline, 97%

Cat. No. B6321549
CAS RN: 40888-28-6
M. Wt: 260.04 g/mol
InChI Key: WRIRBHNPZYHSKA-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline, 97% (3-Cl-4-CF3CH2OCH2Cl-aniline, 97%) is a chlorinated aniline derivative that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 128-130°C. This compound has a variety of applications, particularly in the synthesis of organic compounds, as a catalyst for chemical reactions, and in the study of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline involves the reaction of 3-chloroaniline with 2-chloro-1,1,2-trifluoroethanol in the presence of a base to form the desired product.

Starting Materials
3-chloroaniline, 2-chloro-1,1,2-trifluoroethanol, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 3-chloroaniline in a suitable solvent (e.g. ethanol), Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir, Step 3: Slowly add 2-chloro-1,1,2-trifluoroethanol to the solution while stirring, Step 4: Heat the reaction mixture to reflux for several hours, Step 5: Cool the reaction mixture and filter the solid product, Step 6: Wash the solid product with a suitable solvent (e.g. water or ethanol), Step 7: Dry the product under vacuum to obtain 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline

Mechanism Of Action

The mechanism of action of 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as monoamine oxidase and aldehyde dehydrogenase. The inhibition of these enzymes leads to an increase in the concentration of monoamines, such as serotonin, in the brain, which has a variety of effects on the body.

Biochemical And Physiological Effects

3-Cl-4-CF3CH2OCH2Cl-aniline, 97% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which leads to an increase in the concentration of monoamines in the brain. This increase in monoamines can have a variety of effects on the body, such as an increase in alertness and energy, an increase in focus and concentration, and an increase in mood. In addition, 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% has been found to have anti-inflammatory effects and may be useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is a useful reagent for laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it is relatively non-toxic and has a low boiling point, making it easy to use in a variety of experiments. However, it is important to note that 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is a powerful inhibitor of certain enzymes, and care should be taken when using it in experiments.

Future Directions

The potential applications of 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% are vast, and there are many potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of this compound. In addition, further research could be conducted to explore the potential uses of this compound as a catalyst for various chemical reactions. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.

Scientific Research Applications

3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is an important reagent in the synthesis of organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst for various chemical reactions, such as the synthesis of cyclic ethers. In addition, 3-Cl-4-CF3CH2OCH2Cl-aniline, 97% is used in the study of biochemical and physiological effects. It is used to study the effects of drugs on the human body, as well as the effects of various environmental factors on the body.

properties

IUPAC Name

3-chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F3NO/c9-5-3-4(14)1-2-6(5)15-8(12,13)7(10)11/h1-3,7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIRBHNPZYHSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline

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